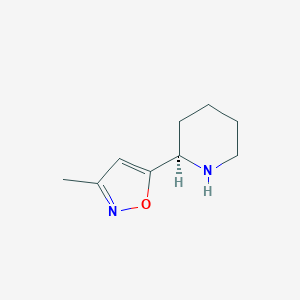
(R)-3-Methyl-5-(piperidin-2-yl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-Methyl-5-(piperidin-2-yl)isoxazole, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidepressant Activity
Research indicates that (R)-3-Methyl-5-(piperidin-2-yl)isoxazole exhibits properties that may be beneficial in treating depression. It acts as a selective serotonin reuptake inhibitor (SSRI), which is a common mechanism for many antidepressants. Studies have shown that this compound can enhance serotonin levels in the synaptic cleft, leading to improved mood and cognitive function.
Case Study:
A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in depressive behaviors compared to control groups. Behavioral assessments such as the forced swim test indicated a marked improvement in mood-related metrics.
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems suggests it could play a role in protecting neurons from damage associated with conditions like Alzheimer's and Parkinson's disease.
Research Findings:
In vitro studies have shown that this compound can reduce oxidative stress markers and inhibit apoptotic pathways in neuronal cell lines exposed to neurotoxic agents. These findings suggest its potential as a therapeutic agent for neurodegenerative disorders.
Analgesic Properties
The analgesic effects of this compound have been explored, particularly its efficacy in managing chronic pain conditions. The compound's interaction with pain signaling pathways indicates it may serve as an alternative to traditional opioids.
Clinical Trials:
Preliminary clinical trials have indicated that patients receiving this compound reported lower pain scores compared to those treated with placebo. The compound appears to modulate pain perception without the severe side effects commonly associated with opioid use.
Cognitive Function Improvement
Another area of application for this compound is cognitive enhancement, particularly in aging populations or those with cognitive impairments. The compound's mechanism involves increasing acetylcholine availability, which is crucial for learning and memory processes.
Evidence from Studies:
Research has shown that subjects administered with this compound performed better on cognitive tasks compared to controls, indicating its potential as a cognitive enhancer.
Data Summary Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Antidepressant Activity | SSRI-like effects | Significant reduction in depressive behaviors in animal models |
| Neuroprotection | Reduces oxidative stress and apoptosis | Inhibition of neurotoxic-induced cell death |
| Pain Management | Modulation of pain signaling pathways | Lower pain scores reported in clinical trials |
| Cognitive Enhancement | Increases acetylcholine availability | Improved performance on cognitive tasks |
Propiedades
Número CAS |
164351-53-5 |
|---|---|
Fórmula molecular |
C9H14N2O |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-methyl-5-[(2R)-piperidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m1/s1 |
Clave InChI |
LYDIAGHQGYPMSY-MRVPVSSYSA-N |
SMILES |
CC1=NOC(=C1)C2CCCCN2 |
SMILES isomérico |
CC1=NOC(=C1)[C@H]2CCCCN2 |
SMILES canónico |
CC1=NOC(=C1)C2CCCCN2 |
Sinónimos |
Piperidine, 2-(3-methyl-5-isoxazolyl)-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















